CID 76844510
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 76844510” is a chemical entity with unique properties and applications. This compound is known for its versatility in various chemical reactions and its significance in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of the compound involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of specialized reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of the compound is scaled up using optimized methods to ensure high efficiency and cost-effectiveness. The industrial production methods often involve continuous flow processes and advanced purification techniques to obtain the compound in large quantities with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different chemical entities.
Common Reagents and Conditions: Common reagents used in the reactions of the compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed: The major products formed from the reactions of the compound include a range of derivatives with different functional groups. These products are often used as intermediates in the synthesis of more complex molecules with specific applications in various fields.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is studied for its potential effects on biological systems and its role in biochemical pathways. In medicine, the compound is investigated for its therapeutic potential and its ability to interact with specific molecular targets. In industry, it is used in the production of various materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in the action of the compound are studied to understand its effects at the cellular and molecular levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: The compound is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures and properties. The comparison involves analyzing the differences in their chemical reactivity, biological activity, and applications.
Uniqueness: The uniqueness of the compound lies in its specific chemical structure and its ability to undergo a wide range of chemical reactions. Its versatility and wide range of applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C7H7N2O3+ |
---|---|
Molekulargewicht |
167.14 g/mol |
InChI |
InChI=1S/C7H7N2O3/c1-8-3-5(4-10)6(11)9(2)7(8)12/h3H,1-2H3/q+1 |
InChI-Schlüssel |
VTNSVGOAYMGLSB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=C=O)C=[N+](C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.